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Compound of Interest

Compound Name:
3-(2-Chloro-1,1,2-

trifluoroethoxy)benzaldehyde

CAS No.: 2003-15-8

Cat. No.: B3114195

Get Quote

CAS: 2003-15-8 Formula:

Molecular Weight: 238.59 g/mol [1][2]

Executive Summary
3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a specialized fluorinated building block

used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its core value

lies in the 2-chloro-1,1,2-trifluoroethoxy moiety, a lipophilic and metabolically stable ether group

that acts as a bioisostere for standard alkoxy groups. By replacing metabolically labile C–H

bonds with C–F and C–Cl bonds, this scaffold significantly alters the physicochemical profile

(LogP, pKa) of downstream targets, making it a critical intermediate for voltage-gated sodium

channel blockers and kinase inhibitors.

Part 1: Molecular Architecture & Physicochemical
Profile
Structural Analysis
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The molecule consists of a benzene ring substituted at the meta position (relative to the

aldehyde) with a halogenated ether tail.

The Aldehyde Handle (

): Provides a versatile electrophilic site for condensation, reduction, and oxidation reactions.

The Fluorinated Ether (

):

Electronic Effect: The strong electron-withdrawing nature of the

group deactivates the aromatic ring, making the aldehyde carbonyl more electrophilic
compared to non-fluorinated analogs.

Conformational Bias: The "gauche effect" inherent to fluoroethers influences the spatial

arrangement of the side chain, often locking the molecule into conformations that favor

specific receptor binding pockets.

Key Physicochemical Data
Data extrapolated from validated congeners and computational models.
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Property Value Significance in R&D

Molecular Weight 238.59 g/mol
Fragment-based drug design

compliant (<300 Da).

Boiling Point ~240–250°C (est.)

High boiling point requires

vacuum distillation for

purification.

Density ~1.39 g/cm³
Significantly denser than water

due to halogenation.

LogP (Predicted) 3.2 ± 0.4

High lipophilicity; crosses

blood-brain barrier and insect

cuticles effectively.

H-Bond Acceptors 2

Fluorine atoms act as weak

acceptors; ether oxygen is

shielded.

H-Bond Donors 0
No labile protons, reducing

non-specific binding.

Part 2: Synthetic Pathways & Process Chemistry
Core Synthesis Strategy: Base-Catalyzed
Fluoroalkylation
The industrial standard for synthesizing CAS 2003-15-8 involves the nucleophilic addition of 3-

hydroxybenzaldehyde to chlorotrifluoroethylene (CTFE). This reaction exploits the polarity of

the fluoroalkene, where the terminal

group is highly susceptible to nucleophilic attack.

Reaction Mechanism[3]
Deprotonation: A base (KOH or

) deprotonates the phenol to form the phenoxide anion.

Nucleophilic Attack: The phenoxide attacks the
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carbon of CTFE.

Carbanion Stabilization: The resulting carbanion is stabilized by the

-chlorine and fluorine atoms.

Protonation: The carbanion abstracts a proton (from solvent or trace water) to yield the final

ether.

Chemical Equation:

Experimental Protocol (Representative Scale)
Note: This reaction involves gaseous reagents under pressure. High-pressure autoclaves are

required.

Setup: Charge a high-pressure Hastelloy or stainless steel autoclave with 3-

hydroxybenzaldehyde (1.0 eq), anhydrous DMF (5 vol), and Potassium Carbonate (0.1–0.2

eq, catalytic).

Purge: Seal the reactor and purge with

to remove oxygen.

Addition: Heat the mixture to 60–80°C. Slowly introduce Chlorotrifluoroethylene (CTFE) gas

until a pressure of 3–5 bar is maintained.

Reaction: Stir vigorously at 80°C for 6–10 hours. Monitor pressure drop (indicative of gas

consumption).

Workup: Vent excess CTFE (into a scrubber). Dilute the mixture with water and extract with

ethyl acetate or toluene.

Purification: Wash the organic layer with brine, dry over

, and concentrate. Purify the crude oil via fractional distillation under reduced pressure (0.5
mmHg).

Synthesis Workflow Visualization
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Raw Material:
3-Hydroxybenzaldehyde

Pressurized Reactor
(Autoclave)

Temp: 80°C | Press: 3-5 bar

Reagents:
CTFE Gas + K2CO3 (cat.)

Solvent: DMF

Quench/Extraction
Water + Toluene

 8-10 Hours

Vacuum Distillation
(< 1 mmHg)

 Organic Phase

Final Product:
3-(2-Chloro-1,1,2-trifluoroethoxy)

benzaldehyde

 >98% Purity

Click to download full resolution via product page

Figure 1: Industrial workflow for the fluoroalkylation of 3-hydroxybenzaldehyde.

Part 3: Reactivity & Functionalization
As a functionalized benzaldehyde, CAS 2003-15-8 serves as a "divergent node" in synthesis.

The aldehyde group allows for the rapid generation of diverse libraries.
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Reductive Amination (Medicinal Chemistry Route)
Reaction with primary or secondary amines followed by reduction (using

) yields benzylamines. This is the primary route for generating sodium channel blockers.

Conditions: Amine (1.1 eq), DCM/DCE,

, RT.

Oxidation to Benzoic Acid
Oxidation yields 3-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid, a precursor for amide coupling

reactions.

Reagents:

(Pinnick oxidation) or

.

Henry Reaction (Nitroaldol)
Condensation with nitromethane yields the

-nitrostyrene derivative, which can be reduced to a phenethylamine—a scaffold common in
psychoactive and cardiovascular drugs.

Functionalization Tree
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Figure 2: Divergent synthesis pathways from the parent aldehyde.

Part 4: Applications in Drug & Agrochemical
Discovery
Metabolic Stability Enhancement
The 2-chloro-1,1,2-trifluoroethoxy group is a superior bioisostere for methoxy or ethoxy groups.

Mechanism: The high bond strength of C–F (approx. 116 kcal/mol) renders the ether linkage

resistant to Cytochrome P450 oxidative dealkylation.

Outcome: Extends the in vivo half-life (

) of the drug candidate.

Agrochemicals (Insecticides)
This moiety is prevalent in Meta-diamide and Semicarbazone insecticides (related to

Indoxacarb congeners). The lipophilic tail aids in penetrating the waxy cuticle of insects, while
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the specific steric bulk fits into the voltage-gated sodium channel pore, causing paralysis in

target pests.

Lipophilicity Modulation
With a predicted LogP > 3, this building block is used to increase the lipophilicity of polar

scaffolds, improving membrane permeability and blood-brain barrier (BBB) crossing potential

for CNS targets.

Part 5: Handling, Safety & Storage
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[4]

Eye Irritation H319
Causes serious eye irritation.

[4][5][6]

STOT-SE H335
May cause respiratory

irritation.[5][6]

Storage Protocol:

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent gradual oxidation to the

benzoic acid.

Temperature: 2–8°C (Refrigerate).

Container: Amber glass to prevent UV-induced degradation of the halogenated tail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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